![molecular formula C23H18N2O3 B5138996 4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione, commonly known as MMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPI is a member of the isoquinoline family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of MMPI is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. MMPI has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. MMPI has also been shown to inhibit the activity of protein kinases, which play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
MMPI has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the major advantages of MMPI is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis method for MMPI is relatively simple and can be performed using commercially available starting materials. However, one of the limitations of MMPI is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the research on MMPI. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the identification of its cellular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MMPI in pre-clinical and clinical settings. Finally, the potential use of MMPI in combination with other therapeutics should be explored to enhance its therapeutic efficacy.
合成方法
MMPI can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a basic catalyst to yield 4-methoxy-β-nitrostyrene. The nitro group is then reduced to an amine group using a reducing agent such as iron powder. The resulting amine is then reacted with 2-phenyl-1,3(2H,4H)-isoquinolinedione in the presence of an acid catalyst to yield MMPI.
科学研究应用
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMPI has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
属性
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-16(12-14-18)24-15-21-19-9-5-6-10-20(19)22(26)25(23(21)27)17-7-3-2-4-8-17/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGJQLUUVQEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
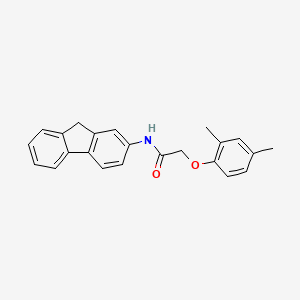
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

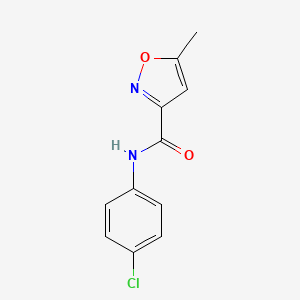
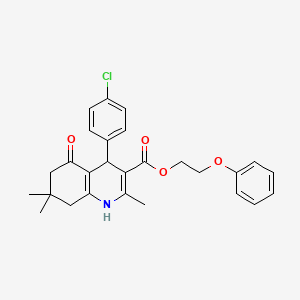
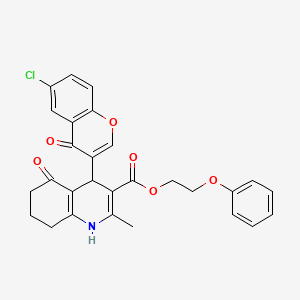
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
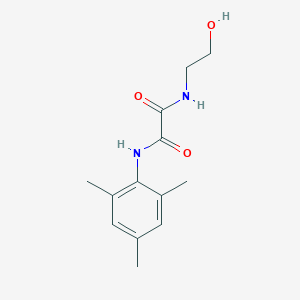
![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)

